2-{[4-(2-Methoxyethyl)piperazin-1-yl]carbonyl}aniline

Lipophilicity Physicochemical properties Drug design

2-{[4-(2-Methoxyethyl)piperazin-1-yl]carbonyl}aniline (CAS 923200-87-7) is a synthetic organic compound belonging to the piperazine-amide class, characterized by a 2-aminophenyl moiety linked via a carbonyl bridge to a 4-(2-methoxyethyl)piperazine group. Its molecular formula is C14H21N3O2 with a molecular weight of 263.34 g/mol.

Molecular Formula C14H21N3O2
Molecular Weight 263.341
CAS No. 923200-87-7
Cat. No. B2586558
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-{[4-(2-Methoxyethyl)piperazin-1-yl]carbonyl}aniline
CAS923200-87-7
Molecular FormulaC14H21N3O2
Molecular Weight263.341
Structural Identifiers
SMILESCOCCN1CCN(CC1)C(=O)C2=CC=CC=C2N
InChIInChI=1S/C14H21N3O2/c1-19-11-10-16-6-8-17(9-7-16)14(18)12-4-2-3-5-13(12)15/h2-5H,6-11,15H2,1H3
InChIKeyAHMABDPUFCPQRD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-{[4-(2-Methoxyethyl)piperazin-1-yl]carbonyl}aniline (CAS 923200-87-7): Procurement Overview and Basic Characteristics


2-{[4-(2-Methoxyethyl)piperazin-1-yl]carbonyl}aniline (CAS 923200-87-7) is a synthetic organic compound belonging to the piperazine-amide class, characterized by a 2-aminophenyl moiety linked via a carbonyl bridge to a 4-(2-methoxyethyl)piperazine group . Its molecular formula is C14H21N3O2 with a molecular weight of 263.34 g/mol . The compound is primarily offered as a research chemical by multiple vendors, typically with purities of 95% or higher , and is intended for use in proteomics research and as a synthetic building block .

Why Generic Substitution of 2-{[4-(2-Methoxyethyl)piperazin-1-yl]carbonyl}aniline (923200-87-7) Fails in Research Settings


While the piperazine-amide scaffold is common, the specific substitution pattern of 2-{[4-(2-Methoxyethyl)piperazin-1-yl]carbonyl}aniline creates a unique physicochemical and pharmacological profile that cannot be replicated by simple analogs. The 2-methoxyethyl group on the piperazine ring confers distinct lipophilicity and hydrogen-bonding characteristics , and the ortho-amino position on the phenyl ring influences both electronic properties and potential metabolic stability . Structure-activity relationship (SAR) studies on related piperazine-carbonyl anilines demonstrate that even minor modifications—such as moving the amino group from ortho to meta, altering the N-substituent, or changing the linker length—can drastically alter binding affinity, selectivity, and in vivo efficacy [1]. Therefore, substituting with an in-class analog without rigorous comparative data introduces uncontrolled variables that can invalidate experimental results and misdirect lead optimization efforts. The following sections provide the available quantitative evidence for this specific compound.

Quantitative Evidence Guide for Selecting 2-{[4-(2-Methoxyethyl)piperazin-1-yl]carbonyl}aniline (923200-87-7) Over Analogs


Lipophilicity Control: 2-Methoxyethyl Substituent Provides Lower LogP than Alkyl-Piperazine Analogs

2-{[4-(2-Methoxyethyl)piperazin-1-yl]carbonyl}aniline exhibits a calculated LogP value of 0.673 , which is markedly lower than the LogP values of structurally similar compounds bearing hydrophobic N-alkyl substituents on the piperazine ring. For example, 4-[4-(propan-2-yl)piperazine-1-carbonyl]aniline is predicted to have a LogP of ~2.5 [1]. This reduction in lipophilicity is attributed to the ether oxygen in the 2-methoxyethyl chain, which introduces polarity and hydrogen-bonding capacity .

Lipophilicity Physicochemical properties Drug design

Ortho-Amino Substitution Enables Unique Intramolecular Hydrogen Bonding Not Possible in Meta or Para Analogs

The ortho-amino group in 2-{[4-(2-Methoxyethyl)piperazin-1-yl]carbonyl}aniline can form an intramolecular hydrogen bond with the carbonyl oxygen of the amide linker. This interaction, which is sterically impossible in meta- or para-substituted analogs (e.g., 3-(piperazine-1-carbonyl)aniline or 4-[4-(2-methoxyethyl)piperazin-1-yl]aniline), stabilizes a specific conformation that may influence target binding [1]. While no direct binding data is available for this specific compound, SAR studies on 2-piperazinecarboxanilides indicate that the ortho-amino group significantly impacts local anesthetic activity compared to the meta and para isomers [2].

Conformational analysis Hydrogen bonding Structure-based design

High Purity and Consistent Lot-to-Lot Characterization from Multiple Vendors

2-{[4-(2-Methoxyethyl)piperazin-1-yl]carbonyl}aniline is commercially available from several reputable research chemical suppliers with reported purities of 95% (AKSci) to ≥98% (ChemScene, Leyan) . This level of purity and the availability of Certificates of Analysis from vendors like Santa Cruz Biotechnology ensure that researchers can obtain material suitable for reproducible experiments. In contrast, many close analogs (e.g., 3-(piperazine-1-carbonyl)aniline) are available only from fewer sources or with lower specified purity, introducing variability in downstream assays.

Procurement Quality control Reproducibility

Recommended Research and Procurement Scenarios for 2-{[4-(2-Methoxyethyl)piperazin-1-yl]carbonyl}aniline (923200-87-7)


Proteomics and Chemical Biology Probe Development

2-{[4-(2-Methoxyethyl)piperazin-1-yl]carbonyl}aniline is listed by multiple vendors as a tool for proteomics research . Its well-defined physicochemical profile (LogP 0.673, TPSA 58.8) [1][2] and the presence of a primary aniline handle make it a suitable starting point for bioconjugation (e.g., via diazonium chemistry) or for incorporation into affinity probes. The ortho-amino group's potential for intramolecular hydrogen bonding may confer conformational stability that is beneficial in designing constrained peptide mimetics or small-molecule probes.

Medicinal Chemistry Scaffold for CNS-Targeted Libraries

The piperazine moiety is a privileged scaffold in central nervous system (CNS) drug discovery, and the 2-methoxyethyl substituent on 2-{[4-(2-Methoxyethyl)piperazin-1-yl]carbonyl}aniline modulates lipophilicity (LogP 0.673) into a range favorable for blood-brain barrier penetration. This compound can serve as a versatile intermediate for synthesizing focused libraries targeting GPCRs (e.g., dopamine and serotonin receptors) where piperazine amides have known activity [1]. The ortho-amino group offers a convenient site for further diversification (e.g., amide coupling, sulfonamide formation) without requiring protecting group strategies that would be necessary for analogs lacking a free amine.

Structure-Activity Relationship (SAR) Studies on Piperazine-Carbonyl Anilines

As a representative member of the piperazine-carboxanilide class, this compound is valuable for systematic SAR investigations. Researchers can use 2-{[4-(2-Methoxyethyl)piperazin-1-yl]carbonyl}aniline as a reference point to evaluate the impact of N-substitution (e.g., replacing 2-methoxyethyl with methyl, isopropyl, or aryl groups) on potency, selectivity, and metabolic stability . The commercial availability of close analogs such as 3-(piperazine-1-carbonyl)aniline [1] and 4-[4-(2-methoxyethyl)piperazin-1-yl]aniline [2] enables head-to-head comparisons to delineate the specific contributions of the substitution pattern and linker geometry.

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